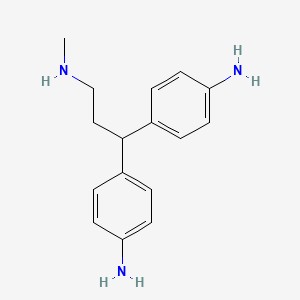
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- is an aromatic diamine compound with significant applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes two aminophenyl groups attached to a propylamine backbone, with an additional methyl group on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- typically involves the reaction of 4-nitrobenzaldehyde with propylamine, followed by reduction of the resulting Schiff base to yield the desired diamine. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the aminophenyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of polymers and other advanced materials .
Scientific Research Applications
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- involves its interaction with various molecular targets. The aminophenyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-aminophenyl)methane
- Bis(4-aminophenyl)ether
- Bis(4-aminophenyl)sulfone
Uniqueness
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials with enhanced thermal and mechanical properties .
Properties
CAS No. |
22083-69-8 |
|---|---|
Molecular Formula |
C16H21N3 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
4-[1-(4-aminophenyl)-3-(methylamino)propyl]aniline |
InChI |
InChI=1S/C16H21N3/c1-19-11-10-16(12-2-6-14(17)7-3-12)13-4-8-15(18)9-5-13/h2-9,16,19H,10-11,17-18H2,1H3 |
InChI Key |
VQYGGBMTMQOQMC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















